molecular formula C20H28BN3O5 B13941073 Tert-butyl 5-acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate

Tert-butyl 5-acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate

Cat. No.: B13941073
M. Wt: 401.3 g/mol
InChI Key: RCBIRRCRXWBRLZ-UHFFFAOYSA-N
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Description

Tert-butyl 5-acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate is a complex organic compound that features a boronic ester group

Preparation Methods

The synthesis of Tert-butyl 5-acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

Chemical Reactions Analysis

Tert-butyl 5-acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate undergoes various types of chemical reactions:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the boronic ester group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the boron atom.

    Common Reagents and Conditions: Reagents such as palladium catalysts and bases like potassium carbonate are commonly used in these reactions.

Scientific Research Applications

Tert-butyl 5-acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl 5-acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Tert-butyl 5-acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate can be compared with other boronic ester-containing compounds:

    Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: Similar in structure but differs in the heterocyclic ring system.

    Tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: Contains a pyridine ring instead of a pyrrolo[2,3-c]pyridine ring.

Properties

Molecular Formula

C20H28BN3O5

Molecular Weight

401.3 g/mol

IUPAC Name

tert-butyl 5-acetamido-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine-1-carboxylate

InChI

InChI=1S/C20H28BN3O5/c1-12(25)23-16-9-13-14(21-28-19(5,6)20(7,8)29-21)11-24(15(13)10-22-16)17(26)27-18(2,3)4/h9-11H,1-8H3,(H,22,23,25)

InChI Key

RCBIRRCRXWBRLZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=CN=C(C=C23)NC(=O)C)C(=O)OC(C)(C)C

Origin of Product

United States

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